REACTION_CXSMILES
|
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:10]([CH2:15][C:16](OCC)=[O:17])(=O)[CH2:11][CH2:12][CH3:13].FC(F)(F)S(O)(=O)=O>O>[OH:2][C:1]1[CH:9]=[C:7]([OH:8])[CH:6]=[C:4]2[C:3]=1[C:10]([CH2:11][CH2:12][CH3:13])=[CH:15][C:16](=[O:17])[O:5]2
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
16h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A drying tube was then fined to the reaction vessel
|
Type
|
FILTRATION
|
Details
|
After 30 min the solid material was collected by vacuum filtration
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
recrystallised from 95% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(=CC(OC2=CC(=C1)O)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |